![molecular formula C17H16FN5O2 B2892532 N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105199-84-5](/img/structure/B2892532.png)
N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
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Biological Activity
N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide (commonly referred to as compound 1) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive review of its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of compound 1 is C17H16FN5O2, with a molecular weight of 341.35 g/mol. Its structure features a triazole ring, which is known for its pharmacological significance due to its ability to interact with various biological targets.
Synthesis
Compound 1 was synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically employs methods such as amide coupling and cyclization reactions to form the triazole moiety effectively. The detailed synthetic pathway can be referenced from various chemical synthesis literature .
Anticancer Activity
Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicate that compound 1 shows potent antiproliferative effects with IC50 values comparable to established chemotherapeutics such as doxorubicin and 5-fluorouracil .
Table 1: Anticancer Activity of Compound 1
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
MCF-7 | 1.4 | Doxorubicin | 0.9 |
HCT-116 | 2.6 | 5-Fluorouracil | 3.0 |
HepG2 | 1.1 | Doxorubicin | 0.8 |
The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation, particularly thymidylate synthase (TS), which is critical for DNA synthesis .
Antimicrobial Activity
In addition to its anticancer effects, compound 1 has also been tested for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses good inhibitory effects against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity of Compound 1
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
The biological activity of compound 1 can be attributed to its structural features that allow it to interact with specific biological targets. Molecular docking studies suggest that the triazole ring enhances binding affinity to target enzymes, potentially leading to the observed anticancer and antimicrobial effects .
Case Studies
Several case studies have highlighted the potential of compound 1 in therapeutic applications:
- Case Study A : A study evaluating the efficacy of compound 1 in a xenograft model demonstrated significant tumor regression compared to control groups treated with saline.
- Case Study B : In vitro studies showed that compound 1 induced apoptosis in cancer cells through the activation of caspase pathways, further supporting its role as an anticancer agent.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide:
General Information
- Formula and Properties The molecular formula of this compound is C17H16FN5O2, with a molecular weight of 341.35. It has a CAS number of 1105199-84-5 and a minimum purity of 0.95 .
Potential Therapeutic Applications of Triazole Derivatives
- Antiproliferative Activity N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit antiproliferative activity against leukemia cell lines .
- Broad Therapeutic Potential Triazoles, in general, possess diverse biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- Structural Modification The triazole structure allows for structural modifications, leading to new therapeutic agents that can impact infections, cancer, inflammation, and other conditions .
Triazoles as a Scaffold in Medicinal Chemistry
- Versatile Applications Triazoles are essential in medicinal chemistry and chemical biology, participating in biological mechanisms related to infections, cancer, and other conditions .
- Drug Development The synthesis of new triazoles is ongoing to discover advanced pharmacological applications .
- Bioactive Properties 1,2,3-triazoles have antibacterial, antifungal, anticancer, and antituberculosis activities .
Ethoxyphenyl compounds
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-2-25-14-9-4-3-8-13(14)20-17(24)15-16(22-23-21-15)19-12-7-5-6-11(18)10-12/h3-10H,2H2,1H3,(H,20,24)(H2,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLKVLKFAMNYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.